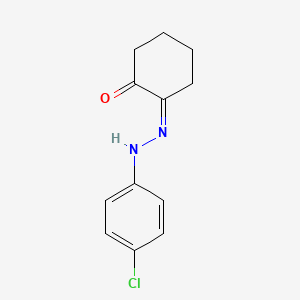

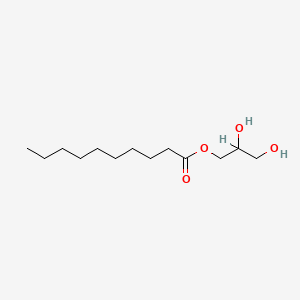

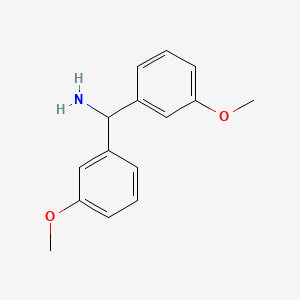

Bis(3-methoxyphenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The research landscape for methoxyphenyl compounds is vast, encompassing the synthesis of novel compounds, structural analysis, exploration of chemical reactions, and detailed examination of their physical and chemical properties. These compounds are pivotal in various fields due to their unique characteristics and potential applications.

Synthesis Analysis

Synthesis strategies for methoxyphenyl compounds often involve regiospecific cyclocondensation, Ullmann coupling, and reactions with bifunctional heteronucleophiles, leading to a variety of heterocyclic compounds with potential application in material science and pharmaceuticals. For instance, the use of Lawesson's Reagent in synthesizing organophosphorus compounds demonstrates the versatility of methoxyphenyl derivatives in chemical synthesis (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of methoxyphenyl compounds is characterized using techniques like X-ray crystallography, NMR, and mass spectroscopy, revealing intricate details about their conformation and bonding. For example, the structural characterization of Cr(III) and Fe(II) complexes with methoxybenzylidene ligands confirmed their proposed structures, showcasing the complex's coordination geometry (Amer et al., 2020).

Chemical Reactions and Properties

Methoxyphenyl compounds participate in a wide range of chemical reactions, exhibiting selectivity and reactivity towards specific functional groups. Their ability to undergo facile oxidation and reduction highlights their utility in synthetic chemistry and materials science. The redox properties of bis(methoxyphenyl) compounds, such as those studied by Sasaki et al. (2002), illustrate the electronic interactions and potential applications in designing redox-active materials (Sasaki, Aoki, & Yoshifuji, 2002).

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- Summary of Application : Bis(3-methoxyphenyl)methanamine is a chemical compound used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .

-

Pharmaceutical Research

- Summary of Application : Compounds similar to Bis(3-methoxyphenyl)methanamine, such as Bis(indolyl)methanes (BIMs), have been synthesized and evaluated for their biological activity .

- Methods of Application : The synthesis of BIMs was carried out by an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones using taurine and water as a green catalyst and solvent, respectively, under sonication conditions .

- Results or Outcomes : The synthesized BIM derivatives showed potential ability to bind antineoplastic drug target and spindle motor protein kinesin Eg5 .

- Biological Potential of Indole Derivatives

- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The methods of application or experimental procedures for these compounds are not detailed in the available resources .

- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- Chemical Synthesis

- Summary of Application : Bis(3-methoxyphenyl)methanamine is a chemical compound used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .

Safety And Hazards

“Bis(3-methoxyphenyl)methanamine” is classified as dangerous with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Propiedades

IUPAC Name |

bis(3-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVIVWGJFJLQLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734023 |

Source

|

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-methoxyphenyl)methanamine | |

CAS RN |

14692-29-6 |

Source

|

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.